Triphenylethylene

Descripción

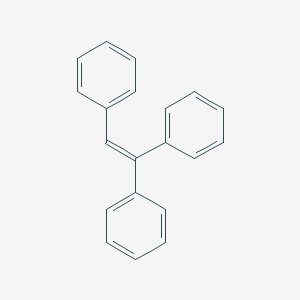

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-diphenylethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYQPGPNVYRMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022320 | |

| Record name | Triphenylethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Triphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58-72-0 | |

| Record name | Triphenylethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLETHYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(1-ethenyl-2-ylidene)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4ZLZ1K74B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Triphenylethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylethylene (TPE) is an aromatic hydrocarbon that forms the structural backbone of a clinically significant class of nonsteroidal compounds known as Selective Estrogen Receptor Modulators (SERMs).[1][2] Its derivatives, most notably tamoxifen, raloxifene, and clomifene, are widely utilized in the treatment and prevention of estrogen receptor-positive breast cancer, osteoporosis, and infertility.[2] The therapeutic efficacy of these agents is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion (ADME), and their specific interactions with the estrogen receptor (ER). This guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and illustrates its role in relevant biological pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior both in chemical syntheses and biological systems. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1,1',1''-(Ethene-1,1,2-triyl)tribenzene | [3] |

| CAS Number | 58-72-0 | [3] |

| Molecular Formula | C₂₀H₁₆ | [2][3] |

| Molecular Weight | 256.34 g/mol | [2][3][4] |

| Appearance | White to slightly beige crystalline solid/powder | [3] |

| Melting Point | 65 - 72.5 °C | [3][4][5] |

| Boiling Point | 219-221 °C at 14 mmHg200-220 °C at 10 mmHg | [6][7][5] |

| Density | 1.163 g/cm³1.0373 g/cm³ | [3][5][6] |

| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, ethanol, and acetone. | [8][9] |

| logP (Octanol/Water) | 6.1 (Computed) | [2] |

| pKa | Not applicable (non-ionizable hydrocarbon) |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for key experimental procedures related to this compound and its derivatives.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity.

-

Apparatus : Digital melting point apparatus (e.g., Vernier Melt Station) or traditional oil bath method.

-

Procedure :

-

A small, dry sample of the crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A narrow melting range (e.g., < 2 °C) is indicative of a high-purity compound.

-

Determination of Boiling Point

For liquid derivatives or for TPE under vacuum, simple distillation is a standard method to determine the boiling point.

-

Apparatus : Simple distillation setup including a round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and thermometer.

-

Procedure :

-

The liquid sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The liquid is heated to a steady boil.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and liquid is consistently collecting in the receiving flask. This stable temperature is the boiling point. For vacuum distillation, the pressure must be recorded alongside the temperature.[10]

-

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity. The shake-flask method is the gold standard, though chromatographic methods are also common.

-

Method : Shake-Flask Method (OECD Guideline 107).

-

Procedure :

-

A solution of this compound is prepared in n-octanol that has been pre-saturated with water.

-

An equal volume of water pre-saturated with n-octanol is added to a flask containing the n-octanol solution.

-

The biphasic mixture is agitated (shaken) at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically for several hours).[11]

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Synthesis of this compound Derivatives

The McMurry reaction is a common and effective method for synthesizing the this compound scaffold.

-

Reaction : Reductive coupling of two ketone molecules using a titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent like a zinc-copper couple.

-

General Procedure :

-

In an inert atmosphere (e.g., under argon), a suspension of the titanium reagent (e.g., TiCl₄ and Zinc powder) is prepared in a dry, aprotic solvent like tetrahydrofuran (THF). The mixture is heated to reflux to generate the active low-valent titanium species.

-

A solution of the starting benzophenone or a mixture of two different ketones (for cross-coupling) in dry THF is added dropwise to the cooled titanium suspension.

-

The reaction mixture is heated at reflux for several hours to drive the coupling reaction.

-

Upon completion, the reaction is cooled and quenched, typically with an aqueous solution of potassium carbonate or ammonium chloride.

-

The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified using column chromatography on silica gel to yield the pure this compound derivative.

-

Biological Activity and Signaling Pathways

This compound itself possesses weak estrogenic activity.[3] However, its derivatives function as SERMs, exhibiting tissue-selective agonist or antagonist activity at estrogen receptors (ERα and ERβ). This modulation is central to their therapeutic effects. They primarily function through the estrogen receptor signaling pathway, which has two main branches: genomic and non-genomic.

-

Genomic Signaling: This is the classical pathway where the TPE derivative-ER complex translocates to the nucleus.

-

ERE-Dependent: The complex binds directly to Estrogen Response Elements (EREs) on DNA, recruiting co-activator or co-repressor proteins to regulate the transcription of target genes.

-

ERE-Independent: The complex does not bind DNA directly but interacts with other transcription factors (e.g., AP-1, Sp1) to modulate gene expression.

-

-

Non-Genomic Signaling: This rapid signaling occurs outside the nucleus. TPE derivatives can bind to membrane-associated ERs, leading to the activation of intracellular kinase cascades, such as the PI3K/AKT and MAPK (Ras-Raf-MEK-ERK) pathways. These pathways can, in turn, influence cell proliferation, survival, and can also cross-talk with the genomic pathway.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [app.jove.com]

- 3. This compound 99 58-72-0 [sigmaaldrich.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C20H16 | CID 6025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. acdlabs.com [acdlabs.com]

- 10. agilent.com [agilent.com]

- 11. pubs.acs.org [pubs.acs.org]

Synthesis of Novel Triphenylethylene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel triphenylethylene derivatives. These compounds, inspired by the core structure of tamoxifen, are of significant interest in medicinal chemistry due to their potential as Selective Estrogen Receptor Modulators (SERMs) and aromatase inhibitors for the treatment of hormone-dependent cancers and other conditions. This guide details synthetic methodologies, presents key quantitative data for structure-activity relationship (SAR) analysis, and illustrates the underlying biological pathways.

Introduction to this compound Derivatives

This compound derivatives are a class of non-steroidal compounds that have been extensively studied for their ability to modulate the activity of estrogen receptors (ERs).[1][2] The prototypical this compound, tamoxifen, was the first SERM to be widely used in the clinic for the treatment of estrogen receptor-positive (ER+) breast cancer.[3][4] SERMs exhibit a unique tissue-specific activity, acting as estrogen receptor antagonists in some tissues, like the breast, while functioning as agonists in others, such as bone and the uterus.[1][5] This dual activity has driven the development of new generations of SERMs with improved therapeutic profiles, aiming to maximize anticancer effects while minimizing adverse side effects like an increased risk of endometrial cancer.[2][5]

Recent research has focused on the synthesis of novel this compound analogs with modifications on the core scaffold to enhance potency, selectivity, and metabolic stability.[3][6] Key strategies include the introduction of various substituents on the phenyl rings and alterations to the aminoalkoxy side chain, which is crucial for antiestrogenic activity.[6] Furthermore, some derivatives have been designed to possess dual functionality, acting as both SERMs and aromatase inhibitors, which could offer a synergistic approach to treating hormone-dependent cancers.[7][8]

Experimental Protocols: Synthesis of a Representative Novel this compound Derivative

This section outlines a generalized, multi-step synthetic protocol for a novel this compound derivative, based on methodologies reported in the literature.[7] The synthesis involves the protection of functional groups, a key coupling reaction to form the this compound core, and subsequent functional group manipulations to yield the final product.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from commercially available materials and proceeding through key intermediates.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchwithnj.com [researchwithnj.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of Triphenylethylene Compounds

This compound (TPE) forms the structural core of a significant class of compounds, most notably the Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen and toremifene.[1] These compounds have profound applications in medicine, particularly in the treatment and prevention of estrogen-dependent breast cancers.[2][3] Their mechanism of action involves binding to estrogen receptors (ERα and ERβ), where they can act as either agonists or antagonists depending on the target tissue.[2][4] This tissue-selective activity makes the detailed structural and functional characterization of TPE derivatives a critical aspect of drug discovery and development.

Spectroscopic techniques are indispensable tools for elucidating the chemical structure, purity, and behavior of these molecules.[5] This guide provides a comprehensive overview of the primary spectroscopic methods employed in the analysis of this compound compounds, complete with experimental protocols, data summaries, and visual workflows to aid researchers in their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound derivatives, both ¹H and ¹³C NMR are crucial for confirming identity and stereochemistry.

A common feature in the NMR spectra of many synthetic this compound derivatives is the presence of E/Z isomers, which often results in the duplication of most signals in both ¹H and ¹³C NMR spectra.[2] Attempts to separate these isomers by chromatography are often unsuccessful, leading to their characterization as mixtures.[2]

¹H NMR Spectral Data

The proton NMR spectrum of the parent this compound shows complex multiplets in the aromatic region.

| Compound | Proton Assignment | Chemical Shift (δ) ppm | Solvent |

| This compound | Aromatic Protons | 7.43 - 7.15 (m) | CDCl₃ |

| Aromatic Protons | 7.15 - 6.99 (m) | CDCl₃ | |

| Olefinic Proton | 6.961 (s) | CDCl₃ |

Table 1: ¹H NMR chemical shifts for the parent this compound compound. Data sourced from[6].

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information on the carbon skeleton. For substituted derivatives, characteristic shifts are observed, though E/Z isomerism can complicate the spectra by showing two distinct sets of signals.[7]

| Compound Derivative Feature | Typical Chemical Shift (δ) ppm |

| Quaternary Olefinic Carbons (C=C) | 140 - 145 |

| Substituted Aromatic Carbons (C-X) | 155 - 160 |

| Unsubstituted Aromatic Carbons | 125 - 135 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Aliphatic Carbons (in side chains) | 20 - 70 |

Table 2: Typical ¹³C NMR chemical shift ranges for common functional groups in this compound derivatives. Data interpreted from[7].

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition: Acquire the spectra on a 400 MHz or 500 MHz spectrometer.[8]

-

For ¹H NMR, typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is used with a 45-90° pulse angle and a longer relaxation delay (2-10 seconds) to ensure quantitative accuracy if needed.

-

-

Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze coupling patterns. Correlate peaks in the ¹³C spectrum with expected chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it is invaluable for purity assessment and metabolite identification.[9]

Mass Spectral Data

Electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecular ions [M+H]⁺, providing clear molecular weight information.[8]

| Compound | Molecular Formula | Molecular Weight | Ionization Mode | Observed m/z |

| This compound | C₂₀H₁₆ | 256.34 g/mol | EI | 256 (M⁺) |

| Toremifene Metabolite 1 | - | - | ESI+ | 418.2015 [M+H]⁺ |

| Toremifene Metabolite 2 | - | - | ESI+ | 456.1937 [M+H]⁺ |

| Chloro-substituted TPE Derivative | C₂₂H₂₀ClNO | 321.1 | ESI+ | 321.1 [M+H]⁺ |

| Piperidine-substituted TPE Derivative | C₂₈H₃₂ClNO | 418.3 | ESI+ | 418.3 [M+H]⁺ |

Table 3: Characteristic m/z values for this compound and its derivatives/metabolites. Data sourced from[1][7][9].

Experimental Protocol: UPLC-ESI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography (UPLC):

-

Inject a small volume (1-5 µL) of the sample solution into the UPLC system.

-

Use a reverse-phase column (e.g., Acquity BEH C18) for separation.[8]

-

Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Ionization (ESI): The eluent from the UPLC is directed into the ESI source of the mass spectrometer. Set the source parameters (e.g., capillary voltage, desolvation temperature, gas flow) to optimize signal for the compound of interest.

-

Mass Analysis: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu) to detect the molecular ion. A triple-quadrupole or time-of-flight (TOF) analyzer can be used.[8][9]

-

Data Analysis: Process the chromatogram to identify the peak corresponding to the target compound. The mass spectrum for that peak will confirm the molecular weight. The purity can be estimated from the peak area in the total ion chromatogram (TIC).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The conjugated π-electron system of the this compound core gives rise to strong electronic transitions, making this technique useful for quantification and for monitoring interactions.[10]

UV-Vis Absorption Data

The extended conjugation in TPE derivatives results in characteristic absorption maxima (λmax) in the UV region.

| Compound / Class | λmax (nm) | Solvent / Conditions |

| Tamoxifen (TAM) | ~266 | PBS, pH 7.4 |

| 4-Hydroxytamoxifen | ~266 | PBS, pH 7.4 |

| Endoxifen | ~266 | PBS, pH 7.4 |

| Raloxifene | ~266 | PBS, pH 7.4 |

| cis-Stilbene/Fluorene Hybrids | 402 - 432 | CH₂Cl₂ |

Table 4: UV-Vis absorption maxima for selected this compound derivatives and related compounds. Data sourced from[10][11].

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or PBS). Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Measurement: Replace the solvent cuvette with a cuvette containing the sample solution.

-

Scan: Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, use the Beer-Lambert law (A = εbc) by measuring the absorbance at λmax for a known concentration.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from molecules that have absorbed light. While the parent this compound is not strongly fluorescent, certain derivatives, particularly those with donor-acceptor structures, can exhibit significant fluorescence, making them useful as probes or in imaging applications.[12][13]

Fluorescence Spectral Data

| Compound Class | Excitation λ (nm) | Emission λ (nm) | Solvent |

| Tetraphenylethylene Derivative (H₂-E-1(PF₆)₂) | 314 | ~380 | CH₃CN |

| Tetraphenylethylene Derivative (--INVALID-LINK--₂) | 314 | ~450 | CH₃CN |

Table 5: Example fluorescence data for functionalized tetraphenylethylene derivatives, which share a similar core structure. Data sourced from[12].

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the analyte in a suitable solvent in a quartz cuvette. Concentrations are typically in the micromolar (µM) to nanomolar (nM) range to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum: Set a fixed emission wavelength (typically the expected maximum) and scan through a range of excitation wavelengths to find the optimal excitation wavelength (λex).

-

Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum.

-

Analysis: Identify the wavelength of maximum emission intensity (λem). The fluorescence quantum yield can be determined relative to a known standard if required.

Visualizing Workflows and Mechanisms

Understanding the context in which these spectroscopic analyses are performed is crucial. This includes the biological pathways these compounds target and the logical flow of an experimental investigation.

Caption: SERM Signaling Pathway via Estrogen Receptors.

Caption: Experimental Workflow for Spectroscopic Analysis.

References

- 1. This compound | C20H16 | CID 6025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationships of this compound Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound(58-72-0) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Triphenylethylene Core Structure Modifications: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, structure-activity relationships, and therapeutic potential of triphenylethylene derivatives.

The this compound (TPE) scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for Selective Estrogen Receptor Modulators (SERMs) like tamoxifen.[1][2] These compounds have a profound impact on the treatment of hormone-responsive cancers and other endocrine-related disorders.[2][3] This technical guide provides a comprehensive overview of the modifications to the TPE core structure, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, present key quantitative data, detail experimental protocols, and visualize relevant biological pathways.

The this compound Core: A Versatile Scaffold

The basic TPE structure consists of three phenyl rings attached to an ethylene backbone.[1] Its biological activity, particularly its interaction with estrogen receptors (ERs), is highly dependent on the nature and position of substituents on these phenyl rings (commonly labeled A, B, and C) and the ethylene core itself.[4][5] The tissue-specific agonist or antagonist effects of TPE derivatives are a result of the unique conformational changes they induce in the ER, which in turn dictates the recruitment of coactivator or corepressor proteins.[6]

Core Structure Modifications and Structure-Activity Relationships (SAR)

Modifications to the TPE core are strategically employed to modulate potency, selectivity, and pharmacokinetic properties. The following sections explore key modification sites and their impact on biological activity.

The Aminoethoxy Side Chain

The presence of a basic aminoethoxy side chain is a critical determinant of the anti-estrogenic activity of many TPEs, including the pioneering drug, tamoxifen.[7][8] This side chain is understood to interact with specific residues in the ER ligand-binding domain, such as Asp351, leading to an antagonistic conformation.[8] Modifications to this side chain, such as altering the length of the alkyl chain or the nature of the amine, can significantly impact the estrogenic/anti-estrogenic balance.[5] For instance, eliminating this side chain has been explored to create compounds with different biological profiles, such as dual aromatase inhibitors and SERMs.[9]

Phenyl Ring Substitutions

Substituents on the three phenyl rings (A, B, and C) play a crucial role in fine-tuning the pharmacological properties of TPE derivatives.

-

Ring A: Modifications on this ring can influence the overall electronic and steric properties of the molecule, impacting receptor binding and activity. For example, the introduction of methoxy or fluoro groups has been shown to modulate estrogenic activity.[10]

-

Ring B: This ring often bears the crucial aminoethoxy side chain. Hydroxylation of this ring, as seen in the active metabolites of tamoxifen (4-hydroxytamoxifen and endoxifen), significantly increases binding affinity for the ER and enhances anti-estrogenic potency.[10]

-

Ring C: Modifications on this ring can affect metabolic stability and activity. For instance, introducing a chloro substituent at the para position can block the site of hydroxylation by cytochrome P450 enzymes like CYP2D6, thereby altering the metabolic profile and potentially the overall activity of the compound.[5][11]

Quantitative Analysis of this compound Derivatives

The following tables summarize key quantitative data for representative TPE derivatives, providing a comparative overview of their biological activities.

Table 1: Antiproliferative Activity of Selected this compound Analogs

| Compound | Cell Line | GI50 (µM) | Citation |

| Tamoxifen | MCF-7 | ~1.8 | [4] |

| Compound 12* | MCF-7 | 0.6 | [4] |

| Compound 2B | MCF-7 | 1.05 | [5][11] |

| Compound 2B | MDA-MB-231 | 1.30 | [5][11] |

*Compound 12: (E/Z)-1-(2-{4-[1-(4-Chloro-phenyl)-2-(4-methoxy-phenyl)-propenyl]-phenoxy}-ethyl)-piperidine[4] **Compound 2B: A rigid TPE analog with a p-chloro substituent on ring C[5][11]

Table 2: Estrogenic/Antiestrogenic Activity of Selected this compound Analogs in Yeast Estrogen Screen (YES) Assay

| Compound | Activity | Relative β-galactosidase Activity (vs. DMSO) | Citation |

| Compound 2A | Estrogenic | 5.49 | [11] |

| Compound 2B | Estrogenic | 3.32 | [11] |

| Compound 2C | Estrogenic | 3.27 | [11] |

| Compound 2F | Estrogenic | 6.46 | [11] |

| Compound 2D | Antiestrogenic | 0.63 (vs. E2) | [11] |

| Flexible Analogs (6B-6G) | Antiestrogenic | 0.62 - 0.87 (vs. E2) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel TPE derivatives. Below are protocols for key experiments.

Synthesis of this compound Analogs via McMurry Coupling Reaction

The McMurry reaction is a powerful method for the synthesis of alkenes from two ketone or aldehyde molecules, and it is frequently used to construct the TPE scaffold.[12][13][14]

General Protocol:

-

Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF).[13] Cool the mixture to 0°C and add a reducing agent, such as zinc powder or lithium aluminum hydride (LiAlH4), dropwise.[11][13] After the addition is complete, warm the mixture to room temperature and then heat to reflux for a specified period (e.g., 2 hours) to generate the low-valent titanium species.[11]

-

Coupling Reaction: After cooling the titanium reagent, add a solution of the desired benzophenone and another appropriate ketone in anhydrous THF dropwise at 0°C.[11][13]

-

Reaction Progression and Work-up: Heat the reaction mixture to reflux for several hours.[13] Monitor the reaction progress by thin-layer chromatography. Upon completion, cool the reaction mixture and quench it carefully, for example, with aqueous potassium carbonate solution.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the desired this compound analog, often as a mixture of E/Z isomers.[13]

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay used to assess the estrogenic or anti-estrogenic activity of compounds.[8][10] It utilizes genetically modified yeast cells that express the human estrogen receptor alpha (hERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements (EREs).[10][15]

Protocol for Estrogenic Activity:

-

Yeast Culture: Culture the recombinant Saccharomyces cerevisiae strain in an appropriate growth medium.[16]

-

Assay Preparation: Prepare an assay medium containing a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).[10] Seed the medium with a 24-hour yeast culture.[16]

-

Compound Exposure: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., ethanol) and add them to a 96-well microtiter plate.[16] After the solvent evaporates, add the yeast-containing assay medium to each well.[16]

-

Incubation and Measurement: Incubate the plates at 34°C for 48-52 hours.[16] In the presence of an estrogenic compound, the yeast will produce β-galactosidase, which converts the CPRG from yellow to red.[10] Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the estrogenic activity.[10]

Protocol for Antiestrogenic Activity:

Follow the same procedure as for estrogenic activity, but co-incubate the test compounds with a known concentration of 17β-estradiol (E2).[11] A decrease in the colorimetric signal compared to the E2-only control indicates anti-estrogenic activity.

MCF-7 Cell Proliferation Assay

This assay is used to determine the effect of compounds on the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7).[17][18]

Protocol:

-

Cell Culture: Maintain MCF-7 cells in a suitable culture medium (e.g., Eagle's MEM) supplemented with fetal bovine serum (FBS) and antibiotics.[19]

-

Hormone Deprivation: Before the assay, culture the cells in a phenol red-free medium with charcoal-stripped FBS for a period (e.g., 72 hours) to deprive them of estrogens.[18]

-

Cell Seeding and Treatment: Seed the cells in 96-well plates at a specific density (e.g., 400 cells/well) in the hormone-free medium.[17] After allowing the cells to attach, treat them with various concentrations of the test compounds.

-

Proliferation Assessment: After a set incubation period (e.g., 6 days, with daily media changes), assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.[13][17]

Ishikawa Cell Alkaline Phosphatase (AlkP) Assay

This assay is used to assess the estrogenic potential of compounds in an endometrial cancer cell line (Ishikawa), which is relevant for evaluating potential side effects of SERMs.[5][20]

Protocol:

-

Cell Culture and Plating: Culture Ishikawa cells and plate them into 96-well plates in a medium containing charcoal-stripped serum.[20]

-

Compound Treatment: Treat the cells with the test compounds for a specified duration (e.g., 72 hours).[10]

-

Cell Lysis and Assay: After treatment, wash the cells with PBS and lyse them (e.g., by freezing at -80°C).[20] Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP), to each well.[21]

-

Measurement: Incubate the plates at room temperature and measure the absorbance at 405 nm.[20][21] An increase in absorbance indicates an increase in alkaline phosphatase activity, suggesting an estrogenic effect.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchwithnj.com [researchwithnj.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Selective estrogen receptor modulators: an update on recent clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationships of this compound Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. McMurry reaction - Wikipedia [en.wikipedia.org]

- 15. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 16. ftb.com.hr [ftb.com.hr]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mcf7.com [mcf7.com]

- 20. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

investigating the aggregation-induced emission of triphenylethylene

An In-depth Technical Guide to the Aggregation-Induced Emission of Triphenylethylene for Researchers, Scientists, and Drug Development Professionals.

Introduction to Aggregation-Induced Emission (AIE)

The phenomenon of aggregation-induced emission (AIE) describes the enhanced photoluminescence of certain molecules in an aggregated or solid state, contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores.[1] This unique property makes AIE-active molecules, known as AIEgens, highly valuable for applications where fluorescence in the solid state or at high concentrations is crucial, such as in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

This compound (TPE) and its derivatives are archetypal AIEgens.[2] In dilute solutions, TPE derivatives are typically non-emissive due to the free intramolecular rotation of their phenyl rings, which provides a non-radiative pathway for the decay of the excited state.[3] However, upon aggregation in poor solvents or in the solid state, these intramolecular rotations are restricted.[3] This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[4][5]

The Core Mechanism: Restriction of Intramolecular Rotation (RIR)

The primary mechanism responsible for the AIE phenomenon in this compound is the restriction of intramolecular motions (RIM), which encompasses both the restriction of intramolecular rotation (RIR) and the restriction of intramolecular vibration (RIV).[6][7] In the case of TPE, the phenyl rings act as rotors. In a dissolved state, these rotors can freely rotate, dissipating the energy of the excited state through non-radiative pathways. When the molecules aggregate, the steric hindrance imposed by neighboring molecules physically locks the phenyl rings, preventing their rotation. This blockage of the non-radiative decay channel activates the radiative pathway, leading to a significant increase in fluorescence quantum yield.

Caption: Mechanism of Restriction of Intramolecular Rotation (RIR) in this compound.

Quantitative Data of this compound Derivatives

The photophysical properties of this compound derivatives can be tuned by modifying their chemical structures. The following table summarizes key quantitative data for several TPE derivatives, highlighting the difference in their emission properties between the solution and aggregated states.

| Derivative | Solvent System | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| TPE | Dioxane | ~310 | - | < 0.01 | [8] |

| Dioxane/Water (10:90 v/v) | - | 470 | ~0.60 | [8] | |

| (BN)₂Bt | Not Specified | - | 443 (solid) | Not Specified | [9][10] |

| (BB)₂Bt | Not Specified | - | 461 (solid) | Not Specified | [9][10] |

| TriPE-yn-9-Phen | Not Specified | - | - | 0.699 (solid) | [7] |

| Crystal | - | - | 0.884 | [7] | |

| TPE-Py-OH | Not Specified | Not Specified | Not Specified | Not Specified | [11] |

| FA/AIE Conjugate 1 | DMSO/Water (1:9 v/v) | - | 474 | 0.25 | [12] |

| Solid | - | 465 | 0.25 | [12] |

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of asymmetrically substituted this compound derivatives is the Suzuki-Miyaura cross-coupling reaction.[13]

Example Protocol: Synthesis of a TPE-Phenylalanine Derivative [13]

-

Materials: (4-(1,2,2-triphenylvinyl)phenyl)boronic acid, N-Boc-L-4-iodophenylalanine methyl ester, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, water.

-

Reaction Setup: To a solution of (4-(1,2,2-triphenylvinyl)phenyl)boronic acid (1.2 eq) and N-Boc-L-4-iodophenylalanine methyl ester (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat to 80 °C and stir for 12 hours under an argon atmosphere.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Aggregation-Induced Emission

The AIE properties of a TPE derivative are typically investigated by measuring its photoluminescence in a mixture of a good solvent and a poor solvent (anti-solvent).

Protocol for AIE Measurement

-

Sample Preparation: Prepare a stock solution of the TPE derivative in a good solvent (e.g., tetrahydrofuran, THF) at a concentration of 10⁻⁵ M.

-

Solvent Titration: Prepare a series of solutions in cuvettes with varying fractions of the poor solvent (e.g., water), typically from 0% to 90% or higher, while keeping the total volume and the concentration of the TPE derivative constant.

-

Photoluminescence Spectroscopy:

-

Record the UV-Vis absorption spectra for each solution to check for changes in the ground state.

-

Measure the photoluminescence (PL) spectra for each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the TPE derivative.

-

-

Data Analysis:

-

Plot the PL intensity at the emission maximum as a function of the poor solvent fraction. A significant increase in PL intensity at higher fractions of the poor solvent indicates AIE activity.

-

Calculate the quantum yield in the aggregated state relative to a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄).[8]

-

Caption: Experimental workflow for investigating the AIE properties of a TPE derivative.

Applications in Drug Development

The unique properties of this compound-based AIEgens make them promising candidates for various applications in drug development, including bio-imaging, drug delivery, and therapy.

Bio-imaging and Cellular Probes

TPE derivatives can be functionalized with specific targeting moieties to act as fluorescent probes for cellular imaging.[14] Their "turn-on" fluorescence upon binding to a target or localizing in a specific cellular environment with higher viscosity provides a high signal-to-noise ratio.

Drug Delivery Systems

AIEgens can be incorporated into drug delivery systems (DDS) to monitor drug release and distribution in real-time.[2][6][9] The AIEgen can be part of the drug carrier (e.g., a polymer or nanoparticle) or conjugated to the drug itself. The fluorescence of the AIEgen can be designed to "turn on" when the drug is released from the carrier, providing a visual indication of drug delivery.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[15] TPE derivatives can be designed to act as photosensitizers with AIE properties.[11][16] This allows for simultaneous imaging of the tumor and light-activated therapy.

Caption: Signaling pathway of photodynamic therapy using a TPE-based photosensitizer.

Conclusion

This compound and its derivatives are a versatile class of molecules with significant potential in materials science and drug development. Their characteristic aggregation-induced emission, governed by the restriction of intramolecular rotation, allows for the rational design of fluorescent materials with "turn-on" properties. The ability to fine-tune their photophysical and chemical properties through synthetic modifications opens up a wide range of applications, from advanced imaging probes to innovative therapeutic agents. This guide provides a foundational understanding of the principles, experimental investigation, and applications of TPE-based AIEgens, intended to facilitate further research and development in this exciting field.

References

- 1. Aggregation-induced emission - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorescent Materials With Aggregation-Induced Emission Characteristics for Array-Based Sensing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualization of drug delivery processes using AIEgens - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. AIEgen based drug delivery systems for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of this compound derivatives with aggregation-induced emission characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple Light-Activated Photodynamic Therapy of Tetraphenylethylene Derivative with AIE Characteristics for Hepatocellular Carcinoma via Dual-Organelles Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Fatty Acids/Tetraphenylethylene Conjugates: Hybrid AIEgens for the Preparation of Peptide-Based Supramolecular Gels [frontiersin.org]

- 13. Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Lead Structures for Applications in Photodynamic Therapy. 6. Temoporfin Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT | PLOS One [journals.plos.org]

- 16. Telluroviologen Derivatives for Photodynamic Therapy - ChemistryViews [chemistryviews.org]

The Photophysics of Triphenylethylene and its Derivatives: A Technical Guide to Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Triphenylethylene (TPE) and its derivatives represent a cornerstone in the development of advanced photofunctional materials. Their unique photophysical properties, most notably Aggregation-Induced Emission (AIE), have positioned them as critical components in a myriad of applications, from bio-imaging and drug delivery to organic light-emitting diodes (OLEDs) and chemical sensors. A key parameter governing the efficiency of these applications is the quantum yield (Φ), which quantifies the efficiency of a particular photoprocess. This technical guide provides an in-depth exploration of the quantum yield of this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying photophysical mechanisms.

Quantitative Data: Quantum Yields of this compound Derivatives

The quantum yield of TPE derivatives is highly sensitive to their molecular structure and environment. Substituents on the phenyl rings, the state of aggregation, and the viscosity of the medium all play a crucial role in determining the efficiency of radiative (fluorescence) and non-radiative decay pathways. The following table summarizes the fluorescence quantum yields (ΦF) of several representative this compound and tetraphenylethylene (a prominent derivative) compounds under various conditions.

| Compound Name | Derivative Type | Conditions | Fluorescence Quantum Yield (ΦF) |

| TrPEF2-H | This compound | Crystalline State | 1.5%[1] |

| TrPEF2-TMS | This compound | Crystalline State | 14.2%[1] |

| TPE-NS-Na | Tetraphenylethylene | Solution | 0.5%[2] |

| TPE-NS-Na | Tetraphenylethylene | Solid State (dried) | 12%[2] |

| TPE-4S-Na | Tetraphenylethylene | Emulsion (dissolved) | 0.5%[2] |

| TPE-4S-Na | Tetraphenylethylene | Emulsion (dried) | 20.2%[2] |

Experimental Protocols

Accurate determination of quantum yields is paramount for the rational design and application of TPE derivatives. Below are detailed methodologies for measuring both fluorescence and photochemical quantum yields.

I. Determination of Fluorescence Quantum Yield (ΦF)

The comparative method, utilizing a well-characterized fluorescence standard, is the most common and reliable technique for determining the fluorescence quantum yield of a sample.

A. Materials and Instrumentation:

-

Fluorometer: A calibrated fluorescence spectrometer capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

-

Fluorescence Standard: A compound with a known and stable fluorescence quantum yield in the chosen solvent. The standard should absorb at the excitation wavelength of the sample and ideally have an emission profile in a similar spectral region.

B. Detailed Experimental Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the this compound derivative (sample) and the fluorescence standard in the chosen solvent.

-

Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilute solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each of the dilute solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope of the resulting linear plots for the sample (Msample) and the standard (Mstd).

-

-

Calculation of Fluorescence Quantum Yield: The fluorescence quantum yield of the sample (ΦF, sample) is calculated using the following equation:

ΦF, sample = ΦF, std * (Msample / Mstd) * (η2sample / η2std)

Where:

-

ΦF, std is the known fluorescence quantum yield of the standard.

-

Msample and Mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

II. Determination of Photochemical Quantum Yield (Φreaction)

The photochemical quantum yield quantifies the efficiency of a light-induced chemical reaction, such as photocyclization. This is determined by measuring the rate of product formation or reactant consumption and the rate of photon absorption.

A. Materials and Instrumentation:

-

Photoreactor: A setup with a light source (e.g., a high-pressure mercury lamp with appropriate filters or a specific wavelength LED) and a reaction vessel.

-

Actinometer: A chemical system with a known quantum yield for quantifying the photon flux of the light source. A common actinometer is the potassium ferrioxalate system.

-

Analytical Instrument: An instrument to quantify the change in concentration of the reactant or product (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer).

-

Solvent: A solvent that dissolves the reactant and is transparent at the irradiation wavelength.

B. Detailed Experimental Procedure:

-

Actinometry (Determination of Photon Flux):

-

Fill the reaction vessel with the actinometer solution.

-

Irradiate the actinometer solution for a specific period.

-

Analyze the change in the actinometer solution according to established protocols to determine the number of photons absorbed per unit time (photon flux, I0).

-

-

Photoreaction of the Sample:

-

Fill the reaction vessel with a solution of the this compound derivative of known concentration.

-

Irradiate the sample solution under the same conditions used for actinometry.

-

At specific time intervals, take aliquots of the reaction mixture and analyze them to determine the change in concentration of the reactant or the formation of the product.

-

-

Data Analysis:

-

Calculate the rate of the photochemical reaction (moles of reactant consumed or product formed per unit time).

-

Determine the rate of photon absorption by the sample. This can be calculated from the incident photon flux and the absorbance of the sample solution.

-

-

Calculation of Photochemical Quantum Yield: The photochemical quantum yield (Φreaction) is calculated as:

Φreaction = (moles of reactant consumed or product formed per unit time) / (moles of photons absorbed per unit time)

Core Mechanisms and Signaling Pathways

The unique photophysical behavior of this compound and its derivatives is governed by specific molecular mechanisms. The following diagrams, rendered in DOT language, illustrate two of the most important processes: Aggregation-Induced Emission and the Mallory Photocyclization reaction.

Aggregation-Induced Emission (AIE)

The AIE phenomenon is a hallmark of many TPE derivatives. In dilute solutions, the phenyl rings of the TPE core undergo active intramolecular rotation, providing a non-radiative decay pathway for the excited state, which quenches fluorescence. In the aggregated state, these intramolecular rotations are restricted, blocking the non-radiative decay channel and leading to a significant enhancement of the fluorescence emission.

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Mallory Photocyclization Reaction

Upon UV irradiation, stilbene-like structures, including this compound, can undergo an intramolecular cyclization to form a dihydrophenanthrene intermediate. In the presence of an oxidizing agent, this intermediate aromatizes to yield a phenanthrene derivative. This photochemical reaction is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons.

References

Methodological & Application

using triphenylethylene in selective estrogen receptor modulators (SERMs) design

Application Notes and Protocols for Triphenylethylene-Based SERM Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The this compound Scaffold in SERM Development

Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit a unique dual activity: they can act as either estrogen receptor (ER) agonists or antagonists depending on the target tissue.[1][2][3] This tissue-specific action allows for the beneficial effects of estrogen to be harnessed in certain tissues (like bone and the cardiovascular system) while blocking its proliferative effects in others (such as the breast and uterus).[4][5]

The this compound scaffold is a foundational chemical structure in the history of SERM development.[3] Tamoxifen, the first clinically successful SERM, is a nonsteroidal this compound derivative used extensively for the treatment and prevention of ER-positive breast cancer.[4][6][7] The this compound core provides a rigid, planar structure that can competitively bind to the estrogen receptor, but its interaction with the receptor induces a different conformational change than that caused by estradiol.[5][8] This altered conformation is key to its modulatory effects, affecting the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, thereby altering gene transcription in a tissue-specific manner.

These notes provide an overview of the signaling pathways involved, a workflow for drug design, and detailed protocols for the evaluation of novel this compound-based SERMs.

Estrogen Receptor Signaling Pathways

Estrogens, and by extension SERMs, exert their effects through complex signaling networks that can be broadly categorized into genomic and non-genomic pathways. Understanding these pathways is crucial for designing SERMs with desired tissue selectivity.

-

Genomic (Nuclear-Initiated) Signaling: This is the classical mechanism of estrogen action.

-

Direct Genomic Signaling: Estrogen or a SERM binds to ERα or ERβ in the cytoplasm or nucleus, causing a conformational change and receptor dimerization.[9][10] This complex then binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes to regulate transcription.[10][11]

-

Indirect Genomic Signaling: The ligand-bound ER complex does not bind directly to DNA. Instead, it interacts with other transcription factors, such as AP-1 or NF-κB, modulating their activity and influencing the expression of genes that may not contain an ERE.[9][10][12]

-

-

Non-Genomic (Membrane-Initiated) Signaling: A fraction of ERs are located at the cell membrane. Ligand binding to these receptors can rapidly activate intracellular signaling cascades, including the MAPK and PI3K/AKT pathways, without directly involving gene transcription.[11][12] This "crosstalk" between non-genomic and genomic pathways adds another layer of complexity, as the kinases activated by membrane ERs can phosphorylate and modulate the activity of nuclear ERs and their co-regulators.[9][10]

Caption: Overview of Estrogen Receptor (ER) signaling pathways modulated by SERMs.

Design and Evaluation Workflow for this compound SERMs

The development of a novel this compound SERM follows a multi-stage process, beginning with chemical design and progressing through a series of in vitro and in vivo assays to characterize its biological activity and tissue selectivity.

Caption: A typical workflow for the design and evaluation of novel SERMs.

Data Presentation: Biological Activity of this compound Derivatives

The biological activity of novel this compound SERMs is typically characterized by their binding affinity to estrogen receptors and their functional effects in cell-based assays. The following tables summarize representative data for tamoxifen and its analogs.

Table 1: Estrogen Receptor Binding Affinity

| Compound | ERα Binding Affinity (IC₅₀, nM) | ERβ Binding Affinity (IC₅₀, nM) | Reference |

| 17β-Estradiol | 0.13 ± 0.02 (K_d) | - | [13] |

| Tamoxifen | ~2.5 | ~2.5 | Varies by study |

| 4-Hydroxytamoxifen (Afimoxifene) | 0.09 | 0.15 | [5] (Implied high affinity) |

| Endoxifen | ~0.1 | ~0.2 | [14] (High affinity) |

| Compound 12* | - | - | [15][16] |

Note: Specific IC₅₀ values for Compound 12 were not provided in the search results, but it was identified as a promising candidate.[15][16]

Table 2: In Vitro Anti-proliferative and Estrogenic Activity

| Compound | Cell Line | Activity Metric | Value (µM) | Effect | Reference |

| Tamoxifen | MCF-7 | GI₅₀ | ~1.8 | Antagonist | [15] |

| Compound 12 | MCF-7 | GI₅₀ | 0.6 | Antagonist | [15][16] |

| Compound 16 | MCF-7 | GI₅₀ | 2.41 | Antagonist | [6] |

| Compound 17 | MCF-7 | GI₅₀ | 3.34 | Antagonist | [6] |

| Compound 19 | MCF-7 | GI₅₀ | 3.59 | Antagonist | [6] |

| Compound 12 | Ishikawa | Alkaline Phosphatase | - | No Estrogenicity | [15][16] |

Compound 12: (E/Z)-1-(2-{4-[1-(4-Chloro-phenyl)-2-(4-methoxy-phenyl)-propenyl]-phenoxy}-ethyl)-piperidine.[15]

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound-based SERMs.

Protocol 5.1: Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor (ERα and/or ERβ) compared to a radiolabeled ligand, typically [³H]-17β-estradiol.[17]

Materials and Reagents:

-

Rat uterine cytosol (source of ER) or recombinant human ERα/ERβ

-

[³H]-17β-estradiol (Radioligand)

-

Unlabeled 17β-estradiol (Positive control competitor)

-

Test compounds

-

TEDG Buffer (Tris-HCl, EDTA, DTT, Glycerol)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail and vials

-

Microcentrifuge tubes, ultracentrifuge

Procedure:

-

Cytosol Preparation: a. Homogenize uterine tissue from ovariectomized Sprague-Dawley rats in ice-cold TEDG buffer.[17] b. Perform a low-speed centrifugation (e.g., 2,500 x g for 10 min at 4°C) to pellet the nuclear fraction.[17] c. Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 105,000 x g for 60 min at 4°C) to obtain the cytosol (supernatant), which contains the ERs.[17][18] d. Determine the protein concentration of the cytosol using a DTT-compatible protein assay.[18]

-

Competitive Binding Assay: a. In microcentrifuge tubes, add a constant amount of ER-containing cytosol (e.g., 50-100 µg protein) and a constant concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).[17] b. Add increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).[17] Include tubes for total binding (no competitor) and non-specific binding (100-fold excess of unlabeled estradiol). c. Incubate the mixture at 4°C for 18-24 hours to reach equilibrium. d. To separate bound from free radioligand, add an ice-cold suspension of dextran-coated charcoal to each tube. Vortex and incubate on ice for 10-15 minutes. e. Centrifuge at 2,500 x g for 10 minutes at 4°C. The charcoal pellet will contain the free radioligand. f. Carefully transfer a known volume of the supernatant (containing the ER-bound radioligand) to a scintillation vial. g. Add scintillation cocktail, mix, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[17]

Protocol 5.2: MCF-7 Cell Proliferation Assay (Antagonist Activity)

Objective: To assess the ability of a test compound to inhibit estrogen-stimulated proliferation of ER-positive human breast cancer cells (MCF-7).[19]

Materials and Reagents:

-

MCF-7 cells (ATCC)

-

DMEM medium (phenol red-free)

-

Charcoal-stripped fetal bovine serum (CS-FBS)

-

17β-Estradiol (E2)

-

Test compounds

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Culture Preparation: a. Culture MCF-7 cells in standard DMEM with 10% FBS. b. To remove endogenous estrogens, switch the cells to phenol red-free DMEM supplemented with 5-10% CS-FBS for at least 48-72 hours before seeding.[19]

-

Assay Setup: a. Harvest the hormone-deprived MCF-7 cells and seed them into 96-well plates at a low density (e.g., 400-5,000 cells/well). Allow cells to attach for 24 hours.[19] b. Prepare serial dilutions of the test compounds in assay medium (phenol red-free DMEM + CS-FBS). c. Remove the seeding medium from the plates and add the treatment media containing:

- Vehicle control (e.g., DMSO)

- Positive control: A stimulatory concentration of E2 (e.g., 1 nM)

- Test conditions: The same stimulatory concentration of E2 plus increasing concentrations of the test compound.

-

Incubation and Measurement: a. Incubate the plates for 5-6 days at 37°C in a 5% CO₂ incubator.[19] b. At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's protocol (e.g., add MTS reagent and incubate for 1-4 hours before reading absorbance).[20]

-

Data Analysis: a. Normalize the data to the vehicle control (0% proliferation) and the E2-only control (100% proliferation). b. Plot the percentage of inhibition against the log concentration of the test compound. c. Use non-linear regression to calculate the GI₅₀ (or IC₅₀) value, representing the concentration at which the compound inhibits 50% of E2-stimulated growth.

Protocol 5.3: In Vivo Uterotrophic Assay in Ovariectomized Rats

Objective: To evaluate the estrogenic (agonist) or anti-estrogenic (antagonist) effects of a test compound on the uterine weight of immature or ovariectomized female rats.[15][16]

Materials and Reagents:

-

Immature or adult ovariectomized female Sprague-Dawley rats.

-

Test compounds and vehicle (e.g., corn oil).

-

17β-Estradiol or Ethinyl Estradiol (positive control).

-

Anesthetic and euthanasia agents.

-

Surgical tools and analytical balance.

Procedure:

-

Animal Preparation: a. Use either immature female rats (approx. 21 days old) or adult rats that have been ovariectomized at least 7-14 days prior to the start of the study to allow for uterine regression. b. Acclimate the animals and randomize them into treatment groups (typically 5-8 animals per group).[21]

-

Dosing: a. Administer the test compound, vehicle, or positive control daily for 3 consecutive days via subcutaneous injection or oral gavage. b. To test for antagonist activity, a group is co-administered the test compound along with the positive control estrogen.

-

Necropsy and Measurement: a. Approximately 24 hours after the final dose, euthanize the animals. b. Carefully dissect the uterus, trimming away excess fat and connective tissue. It is crucial to handle the tissue consistently across all animals. c. Blot the uterus to remove luminal fluid and record the "wet" uterine weight. d. Record the body weight of each animal.

-

Data Analysis: a. Calculate the relative uterine weight (uterine weight / body weight). b. Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). c. A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic (agonist) activity.[15][16] d. A significant inhibition of the estradiol-induced increase in uterine weight indicates anti-estrogenic (antagonist) activity.

References

- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. Selective estrogen receptor modulators: a new category of therapeutic agents for extending the health of postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationships of this compound Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tamoxifen - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. mdpi.com [mdpi.com]

- 13. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endoxifen - Wikipedia [en.wikipedia.org]

- 15. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 21. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

Application of Triphenylethylene in Breast Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylethylene derivatives represent a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. These compounds, most notably Tamoxifen, function as Selective Estrogen Receptor Modulators (SERMs), exhibiting tissue-specific estrogen agonist or antagonist effects.[1][2][3] In breast tissue, they act as antagonists, competitively inhibiting estrogen binding to the estrogen receptor and thereby impeding cancer cell proliferation.[4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the study and development of this compound-based therapies for breast cancer.

Mechanism of Action

The primary mechanism of action for this compound derivatives in breast cancer is the modulation of the estrogen receptor signaling pathway. In ER+ breast cancer cells, estradiol (estrogen) normally binds to the estrogen receptor (ERα or ERβ), leading to a conformational change, dimerization, and translocation to the nucleus. The activated ER dimer then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival.

This compound-based SERMs competitively bind to the estrogen receptor.[4] This binding induces a different conformational change in the receptor compared to estradiol. Consequently, the SERM-ER complex recruits co-repressors instead of co-activators to the ERE, leading to the inhibition of gene transcription and a subsequent block in cancer cell growth.[5]

Key this compound Derivatives in Breast Cancer Research

Several this compound derivatives have been investigated for their efficacy in breast cancer:

-

Tamoxifen: The first-generation SERM and a widely used drug for all stages of breast cancer.[3][6] It is considered a prodrug, metabolized into more active compounds like 4-hydroxytamoxifen (4-OH-TAM) and endoxifen.[2]

-

Toremifene: Another first-generation SERM, also known as 4-chlorotamoxifen, used in the treatment of metastatic breast cancer.[7][8]

-

Ospemifene: A this compound derivative that also acts as a SERM.[4]

-